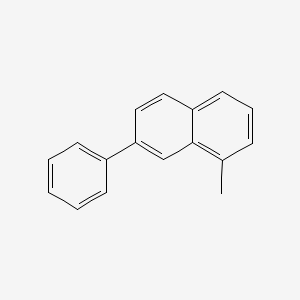

1-Methyl-7-phenylnaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 1-Methyl-7-phenylnaphthalene is not explicitly provided in the available literature .

Chemical Reactions Analysis

The specific chemical reactions involving 1-Methyl-7-phenylnaphthalene are not detailed in the available literature .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-7-phenylnaphthalene are not explicitly provided in the available literature .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties:

- A study by Ohta et al. (1963) focused on the synthesis of methylphenylnaphthalenes, including 1-phenylnaphthalene derivatives, via Grignard reactions.

- Wagh and Bhanage (2015) reported an efficient synthesis protocol for 2-phenylnaphthalenes using a recyclable ionic liquid.

Thermodynamic Properties:

- The thermodynamic properties of 1- and 2-phenyl substituted polyaromatic hydrocarbons, closely related to 1-Methyl-7-phenylnaphthalene, were evaluated for heat transport applications by Mcfarlane et al. (2010).

Applications in Cancer Research:

- A study by Bailly et al. (2013) synthesized 1-phenylnaphthalene lignans, investigating their impact on breast cancer cell growth.

Combustion and Fuel Research:

- The high-temperature oxidation and fuel decay routes of 1-methylnaphthalene were analyzed by Shaddix et al. (1997).

- Fendt et al. (2020) evaluated the stability of 1-methylnaphthalene as a fluorescent tracer in internal combustion engines.

Chemical Engineering Applications:

- Yadav and Salunke (2013) investigated the O-methylation of 2-naphthol with dimethyl carbonate, demonstrating its use in the production of important intermediates in pharmaceuticals.

Biological and Pharmacological Effects:

- Chang et al. (2015) and Chang et al. (2017) explored the anti-inflammatory and anti-cancer activities of 2-phenylnaphthalene derivatives.

Hydrocracking Research:

- The hydrocracking of methylnaphthalenes, which includes 1-methylnaphthalene, was studied by Miki and Sugimoto (1995) to understand its catalytic process under certain conditions.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-7-phenylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14/c1-13-6-5-9-15-10-11-16(12-17(13)15)14-7-3-2-4-8-14/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXPVLVKZQJPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704730 |

Source

|

| Record name | 1-Methyl-7-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18612-88-9 |

Source

|

| Record name | 1-Methyl-7-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B598199.png)